ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a 4,5-dihydroimidazol-5-one core substituted with a sulfanyl-acetate ester group and an (E)-configured benzylidene moiety bearing a 1,2,4-triazole ring. Its synthesis typically involves condensation reactions of α-halogenated esters with preformed imidazolone intermediates, as seen in analogous protocols .
Crystallographic validation of such compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring precise structural determination .
Properties
IUPAC Name |
ethyl 2-[[(4E)-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-14(22)8-25-16-19-13(15(23)20-16)7-11-3-5-12(6-4-11)21-10-17-9-18-21/h3-7,9-10H,2,8H2,1H3,(H,19,20,23)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSDRWMWIUVMCJ-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate represents a complex chemical structure with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a triazole moiety that is known for its diverse biological activities, particularly in the field of medicinal chemistry. The presence of the imidazole and sulfanyl groups further enhances its pharmacological profile.
Anticancer Activity
Research has indicated that compounds containing triazole and imidazole derivatives exhibit notable anticancer properties. For instance, studies have shown that various triazolethiones demonstrate significant cytotoxicity against human cancer cell lines. In particular, compounds similar to ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl})sulfanyl]acetate have been evaluated for their ability to inhibit cancer cell proliferation.
These findings suggest that the compound may act through mechanisms such as the inhibition of tyrosine kinases, which are critical in cancer cell signaling pathways.
Antimicrobial Activity
The triazole derivatives are also recognized for their antimicrobial properties. Ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl})sulfanyl]acetate may exhibit efficacy against various bacterial strains. Studies have reported that related compounds show significant activity against both Gram-positive and Gram-negative bacteria.
These results indicate a promising antimicrobial profile that merits further investigation.
Antioxidant Activity
Compounds with similar structures have also been evaluated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. For example, certain triazole derivatives exhibited IC50 values ranging from 0.22 to 1.08 µg/mL in antioxidant assays compared to standard antioxidants like gallic acid (IC50 = 1.2 µg/mL) .
Case Studies
A notable study involving a series of synthesized triazole derivatives demonstrated their effectiveness in inhibiting cancer cell growth and exhibiting low toxicity profiles compared to traditional chemotherapeutics like doxorubicin. The study highlighted the molecular docking results suggesting that these compounds interact effectively with key enzymes involved in cancer progression .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with three structurally related derivatives:
Key Observations :
- Core Heterocycle : The target compound’s 4,5-dihydroimidazol-5-one core is distinct from the 1H-imidazole or 1,2,4-triazole cores in others. This dihydroimidazolone structure may confer rigidity, affecting binding to biological targets .
Yield and Purity :
- Triazole-containing compounds (e.g., ) often achieve >70% yields after recrystallization, whereas imidazolone derivatives (e.g., ) report yields of 50–65%, reflecting the complexity of multi-step syntheses.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The 1,2,4-triazole group in the target compound is resistant to oxidative metabolism, a trait shared with fluorophenyl-sulfonyl derivatives .
- Antimicrobial Activity: While the target compound’s activity is unconfirmed, analogs like 2-(4-(2,4-difluorophenyl)-5-(phenylsulfonyl)triazol-3-ylthio)-1-phenylethanone show MIC values of 2–8 µg/mL against S. aureus and E. coli , suggesting the sulfanyl and triazole groups are critical for efficacy.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core imidazolone formation : React a substituted imidazole precursor (e.g., 4,5-dihydro-1H-imidazol-2-yl derivatives) with 4-(1H-1,2,4-triazol-1-yl)benzaldehyde under basic conditions (e.g., ethanolic KOH) to form the (E)-configured methylidene group .
Thioacetate introduction : Use a nucleophilic substitution reaction with ethyl 2-mercaptoacetate in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours to install the sulfanylacetate moiety .
Purification : Recrystallize from ethanol or acetone to achieve >95% purity.
Q. How can researchers verify the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and analytical techniques:
- NMR : Confirm the (E)-configuration of the methylidene group via coupling constants (J = 12–14 Hz in H NMR) and aromatic proton integration .
- IR : Validate the 5-oxo group (C=O stretch at 1680–1700 cm) and triazole ring (C-N stretch at 1550–1600 cm) .
- Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Example : For CHNOS, theoretical C = 54.22%, H = 3.98%; experimental C = 54.01%, H = 4.12% .
Q. What experimental design strategies improve reaction reproducibility?
Methodological Answer: Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design : Test 3–5 factors (e.g., reaction time, aldehyde equivalents) across 15–20 experimental runs to identify critical parameters .
- Response Surface Methodology : Model yield vs. temperature/pH interactions to pinpoint optimal conditions (e.g., 70°C, pH 8.5) .
Q. Key Table :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–80°C | 70°C |
| KOH (equiv.) | 1.0–2.5 | 1.8 |
| Reaction Time | 6–12 hrs | 8 hrs |
Advanced Research Questions
Q. How can computational chemistry predict reaction mechanisms for this compound?
Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map energy profiles for key steps (e.g., methylidene formation via keto-enol tautomerism) .
- Simulate transition states to identify rate-limiting steps (e.g., sulfur nucleophile attack on imidazolone) .
- Validate with experimental kinetic data (e.g., activation energy ±5 kJ/mol deviation) .
Example : A DFT study predicted a 1.5 kcal/mol energy barrier for the (E)-configuration, aligning with >90% stereoselectivity observed in synthesis .
Q. How should researchers address contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 4,5-dihydroimidazol-2-yl derivatives) to resolve ambiguities in peak assignments .
- Advanced Techniques : Use 2D NMR (e.g., C-HSQC) to distinguish overlapping signals from the triazole and imidazole rings .
- Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction if recrystallization yields suitable crystals .
Case Study : Discrepancies in H NMR aromatic region (δ 7.2–7.8 ppm) were resolved by HSQC, confirming triazole proton assignments .
Q. What methodologies assess the compound’s stability under varying conditions?
Methodological Answer:
Q. How can in silico tools predict biological activity for target applications?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51 for antifungal studies) .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (2.1–2.5), permeability (Caco-2 > 5 × 10 cm/s), and toxicity (LD > 500 mg/kg) .
Example : Docking scores (−8.2 kcal/mol) suggested strong binding to CYP51, prompting in vitro validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
